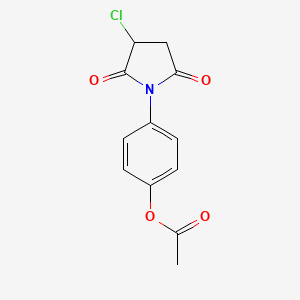

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate

Description

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a synthetic compound featuring a pyrrolidinone core substituted with a chlorine atom at position 3 and a phenyl acetate group at position 1 of the heterocyclic ring. This compound is synthesized through condensation reactions, as exemplified by methods involving ethanol and hydrochloric acid catalysis .

Properties

IUPAC Name |

[4-(3-chloro-2,5-dioxopyrrolidin-1-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-7(15)18-9-4-2-8(3-5-9)14-11(16)6-10(13)12(14)17/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOSMOMALPHEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate typically involves the reaction of 3-chloro-2,5-dioxopyrrolidin-1-yl with phenyl acetate under specific conditions. One common method includes refluxing the reactants in ethanol with a few drops of glacial acetic acid for several hours . This reaction is usually carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticonvulsant properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate involves its interaction with specific molecular targets. The chloro-substituted pyrrolidinone ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2.1.1. Chlorinated Pyrrolidinone Derivatives

- 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzenesulfonohydrazide (): This compound shares the 3-chloro-pyrrolidinone core but replaces the phenyl acetate group with a benzenesulfonohydrazide. The sulfonohydrazide group enables hydrazone formation, useful in targeting carbonyl-containing biomolecules. The chlorine atom likely stabilizes the pyrrolidinone ring, similar to the target compound, but the sulfonohydrazide enhances solubility in polar solvents compared to the lipophilic phenyl acetate .

2.1.2. NHS Ester Derivatives

2,5-Dioxopyrrolidin-1-yl 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetate (H-Tz-NHS) ():

This compound features a tetrazine-substituted phenyl acetate linked to an NHS ester. The NHS group facilitates amine coupling, a common bioconjugation strategy. Unlike the target compound, the absence of chlorine reduces electrophilicity, but the tetrazine moiety enables bioorthogonal click chemistry with cyclooctenes .- 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (): This analogue replaces the chlorine with a maleimide group (dioxo-pyrrole), enabling thiol-selective conjugation.

Reactivity and Functional Group Analysis

Key Observations :

- The phenyl acetate group offers hydrolytic lability, enabling controlled release of active moieties, whereas NHS esters (e.g., H-Tz-NHS) provide rapid amine conjugation under mild conditions.

Biological Activity

4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)phenyl acetate is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₂H₁₀ClNO₄

- CAS Number : 1903791

- Molecular Weight : 253.67 g/mol

The compound primarily interacts with metabotropic glutamate receptors (mGluRs), particularly mGluR2. It acts as a positive allosteric modulator (PAM), enhancing the receptor's activity without directly activating it. This modulation is significant for therapeutic applications related to neurological disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Affinity for mGluR2 : The compound shows a binding affinity with an EC50 value of approximately 51.2 nM, indicating potent activity compared to other tested compounds .

- Selectivity : It displays over 100-fold selectivity against other mGluR subtypes, making it a promising candidate for targeting specific neurological pathways without unwanted side effects .

Pharmacokinetics

The pharmacokinetic properties evaluated include:

- Lipophilicity : The LogP value is around 3.65, suggesting good central nervous system (CNS) penetration potential .

- Plasma Protein Binding : The compound shows significant binding to plasma proteins, which is crucial for its bioavailability and distribution in the body .

Biological Activity Table

| Activity Type | Observations | Reference |

|---|---|---|

| mGluR2 Modulation | EC50 = 51.2 nM | |

| Selectivity | >100-fold selectivity against other mGluRs | |

| Lipophilicity | LogP = 3.65 | |

| Plasma Protein Binding | Significant binding observed |

Study on CNS Effects

A study investigated the effects of this compound on mouse models exhibiting symptoms of anxiety and depression. The results indicated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests and improved depressive-like behaviors in forced swim tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.